REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](I)[CH:5]=[CH:6][CH:7]=1.C(=O)(O)[O-].[Na+].[CH2:14]([OH:18])[CH:15]=[CH:16][CH3:17].O>CN1CCCC1=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:16]([CH3:17])[CH2:15][CH:14]=[O:18])[CH:5]=[CH:6][CH:7]=1 |f:1.2,6.7.8|
|
Name
|
|
Quantity
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2.38 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1)I
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Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
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C(C=CC)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Name
|
|
Quantity
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20 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether (2×50 ml)
|
Type
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CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
the residue obtained on removal of the solvent
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography through silica eluting with a mixture of ethyl acetate and methylene chloride (1:20)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(CC=O)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |